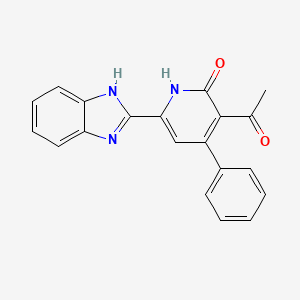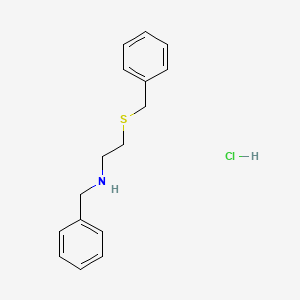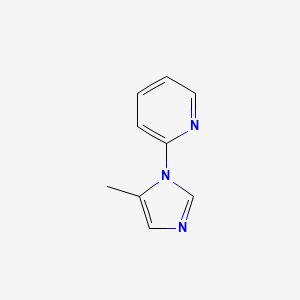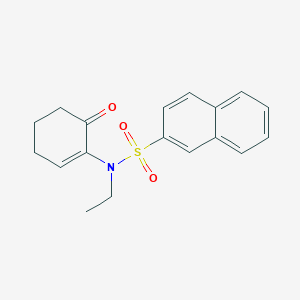![molecular formula C15H14N2O3S B14537197 3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid CAS No. 62013-58-5](/img/structure/B14537197.png)
3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a dimethylamino group, a benzoyl group, a sulfanyl group, and a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride to form 4-(dimethylamino)benzoyl chloride.
Thioether Formation: The benzoyl chloride intermediate is then reacted with pyridine-2-thiol in the presence of a base such as triethylamine to form the thioether linkage.
Carboxylation: The final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and sulfanyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzoyl groups but lacks the sulfanyl and pyridine carboxylic acid moieties.
Pyridine-2-carboxylic acid: Contains the pyridine carboxylic acid group but lacks the dimethylamino, benzoyl, and sulfanyl groups.
Thioethers: Compounds with similar thioether linkages but different aromatic substituents.
Uniqueness
3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (dimethylamino) and electron-withdrawing (benzoyl) groups, along with the sulfanyl and pyridine carboxylic acid moieties, makes it a versatile compound for various applications.
Properties
CAS No. |
62013-58-5 |
|---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)benzoyl]sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)11-7-5-10(6-8-11)15(20)21-12-4-3-9-16-13(12)14(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
OMQFDRSPXYTHJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)SC2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Iodo-N-[3-(3-methylbutoxy)phenyl]benzamide](/img/structure/B14537165.png)
![Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14537169.png)

![4,4,5,5-Tetrachloro-2-[(3,4-dimethylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14537178.png)


![N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea](/img/structure/B14537193.png)


